ZINC61142882
Description
This compound belongs to the imidazo[1,2-a]pyridine family, a class of nitrogen-containing heterocycles known for their pharmacological relevance. The structure features:
- A methyl ester linker at position 2 of the imidazopyridine ring.
- A 3-(furan-2-yl)-1H-pyrazole-5-carboxylate moiety, introducing a fused heterocyclic system with furan and pyrazole groups.
Properties
Molecular Formula |
C16H11BrN4O3 |
|---|---|
Molecular Weight |
387.19 g/mol |
IUPAC Name |
(6-bromoimidazo[1,2-a]pyridin-2-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C16H11BrN4O3/c17-10-3-4-15-18-11(8-21(15)7-10)9-24-16(22)13-6-12(19-20-13)14-2-1-5-23-14/h1-8H,9H2,(H,19,20) |
InChI Key |
DNKPYZWXJLENHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=C2)C(=O)OCC3=CN4C=C(C=CC4=N3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromoimidazo[1,2-a]pyridin-2-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common approach starts with the bromination of imidazo[1,2-a]pyridine, followed by the formation of the pyrazole ring through cyclization reactions. The final step involves esterification with furan-2-carboxylic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-bromoimidazo[1,2-a]pyridin-2-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrogenated imidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (6-bromoimidazo[1,2-a]pyridin-2-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6-bromoimidazo[1,2-a]pyridin-2-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Analogues with Imidazo[1,2-a]Pyridine Cores
The following table highlights key differences in substitution patterns and biological activities:
| Compound Name | Substituents | Biological Activity | Key Structural Distinctions | Reference |
|---|---|---|---|---|
| Ethyl 3-Bromoimidazo[1,2-a]pyridine-5-carboxylate | Bromine at position 3, ethyl ester at position 5 | Moderate antimicrobial activity; low anticancer activity | Lacks pyrazole-furan moiety; ethyl ester instead of methyl | |
| Ethyl 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate | Bromine at position 6, methyl at position 5, ethyl ester at position 2 | High antimicrobial and anticancer activity | Methyl group at position 5 enhances steric effects; no fused pyrazole | |
| (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol | Hydroxymethyl group at position 2 | Not explicitly reported | Replaces carboxylate with hydroxymethyl; lacks pyrazole-furan system | |
| Methyl 5-Formylimidazo[1,2-a]pyridine-6-carboxylate | Formyl group at position 5, methyl ester at position 6 | Antifungal and anti-inflammatory activity | Formyl group increases electrophilicity; no halogen |
Key Observations :
- Halogen position (e.g., bromine at position 3 vs. 6) significantly alters electronic properties and binding affinity .
- Ester groups (methyl vs. ethyl) influence solubility and metabolic stability .
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